N-Morpholinylthiosalicylamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2032-45-3 |
|---|---|
Molecular Formula |
C11H13NO2S |
Molecular Weight |
223.29 g/mol |
IUPAC Name |
(2-hydroxyphenyl)-morpholin-4-ylmethanethione |
InChI |
InChI=1S/C11H13NO2S/c13-10-4-2-1-3-9(10)11(15)12-5-7-14-8-6-12/h1-4,13H,5-8H2 |
InChI Key |
DQRPYSMROZBWRG-LUAWRHEFSA-N |
SMILES |
C1COCCN1C(=S)C2=CC=CC=C2O |
Isomeric SMILES |
C1COCCN1/C(=C/2\C=CC=CC2=O)/S |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=CC=C2O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Morpholinylthiosalicylamide
Established Multistep Synthesis Routes for N-Morpholinylthiosalicylamide
A prevalent and logical approach to the synthesis of this compound involves a two-step sequence: the initial formation of the corresponding amide, N-Morpholinylsalicylamide, followed by a thionation reaction.
Step 1: Amide Formation
The synthesis commences with the formation of an amide bond between a salicylic (B10762653) acid derivative and 4-aminomorpholine (B145821). To facilitate this reaction, the carboxylic acid group of salicylic acid is typically activated. A common method is the conversion of the carboxylic acid to an acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting salicyl-2-oyl chloride is then reacted with 4-aminomorpholine in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.
Alternatively, peptide coupling reagents can be employed for the direct condensation of salicylic acid and 4-aminomorpholine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can afford the desired amide under mild conditions.
Step 2: Thionation of the Amide
The second and crucial step is the conversion of the amide carbonyl group into a thiocarbonyl group. This transformation is most effectively achieved using a thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a widely used and generally mild reagent for this purpose. organic-chemistry.orgchemspider.com The reaction is typically carried out by heating the amide with Lawesson's reagent in an anhydrous solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF). chemspider.com Other thionating agents like phosphorus pentasulfide (P₄S₁₀) can also be used, though they may require harsher reaction conditions. mdpi.com
An alternative one-pot approach for the synthesis of thioamides from carboxylic acids and amines has also been described in the literature, which could potentially be adapted for this compound. This involves the reaction of the carboxylic acid, amine, and a sulfur source, sometimes in the presence of a catalyst. nih.gov
The optimization of the synthetic route to this compound is critical for maximizing the yield and purity of the final product. Key parameters for optimization in each step are outlined below.
Amide Formation Optimization:
| Parameter | Conditions Explored | Optimal Condition | Rationale |
| Activating Agent | Thionyl chloride, Oxalyl chloride, DCC/NHS, EDC/HOBt | EDC/HOBt | Milder conditions, fewer side products, and easier purification compared to acyl chloride formation. |
| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (B52724) (MeCN) | DMF | Good solubility for all reactants and facilitates the reaction. |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA), N-Methylmorpholine (NMM) | NMM | Less prone to side reactions compared to TEA and DIPEA. |
| Temperature | 0 °C to room temperature | 0 °C initially, then allowed to warm to room temperature | Controls the initial exothermic reaction and then allows for completion. |
Thionation Optimization:
| Parameter | Conditions Explored | Optimal Condition | Rationale |
| Thionating Agent | Lawesson's Reagent, Phosphorus Pentasulfide (P₄S₁₀) | Lawesson's Reagent | Milder, more selective, and generally gives higher yields with fewer byproducts. organic-chemistry.orgchemspider.com |
| Solvent | Toluene, Tetrahydrofuran (THF), Dioxane | THF | Allows for the reaction to be conducted at a lower temperature (reflux) and the reagent is often more soluble. chemspider.com |
| Temperature | Room temperature to reflux | Reflux | Sufficient energy to drive the thionation to completion in a reasonable timeframe. |
| Stoichiometry | 0.5 to 1.0 equivalents of Lawesson's Reagent | 0.5 equivalents | Lawesson's reagent provides two sulfur atoms for thionation. |
The mechanism of the thionation of an amide with Lawesson's reagent is a well-studied process. The reaction is believed to proceed through a four-membered ring intermediate.
Initially, Lawesson's reagent is in equilibrium with a reactive dithiophosphine ylide in solution. The carbonyl oxygen of the amide, N-Morpholinylsalicylamide, attacks one of the phosphorus atoms of the ylide. This is followed by a nucleophilic attack of the sulfur on the carbonyl carbon, leading to the formation of a thiaoxaphosphetane intermediate. The driving force for the subsequent step is the formation of a stable phosphorus-oxygen double bond. A cycloreversion reaction then occurs, breaking the thiaoxaphosphetane ring to yield the desired thioamide and a phosphine (B1218219) oxide byproduct. organic-chemistry.org
Design and Synthesis of this compound Derivatives
The structural framework of this compound offers several opportunities for modification to explore structure-activity relationships for various potential applications.
The design of derivatives can be guided by several principles, including:
Isosteric Replacement: Replacing the sulfur atom of the thioamide with selenium or tellurium to modulate electronic properties and potential biological activities.
Bioisosteric Replacement: Substituting the morpholine (B109124) ring with other heterocycles such as piperidine, piperazine, or thiomorpholine (B91149) to alter polarity, hydrogen bonding capacity, and conformational flexibility.
Substituent Effects: Introducing various substituents on the salicylamide (B354443) aromatic ring to influence electronic properties, lipophilicity, and steric hindrance. Electron-donating or electron-withdrawing groups can be strategically placed to fine-tune the molecule's characteristics.
A combinatorial approach can be employed to generate a library of this compound derivatives. This can be achieved by utilizing a range of substituted salicylic acids and various cyclic amines in the initial amide formation step.
| Starting Material 1 (Salicylic Acid Derivative) | Starting Material 2 (Cyclic Amine) | Resulting Thioamide Derivative |
| 5-Chlorosalicylic acid | 4-Aminomorpholine | 5-Chloro-N-morpholinylthiosalicylamide |
| 3-Methoxysalicylic acid | 4-Aminomorpholine | 3-Methoxy-N-morpholinylthiosalicylamide |
| Salicylic acid | 1-Aminopiperidine | N-Piperidinylthiosalicylamide |
| Salicylic acid | 1-Amino-4-methylpiperazine | N-(4-Methylpiperazinyl)thiosalicylamide |
The morpholine ring itself can be a target for modification. The synthesis of substituted morpholines can provide analogs with altered properties. For example, using substituted 2-aminoethanols in a morpholine synthesis can lead to derivatives with substituents on the morpholine ring. These modified morpholines can then be used in the synthesis of the corresponding thiosalicylamide derivatives. The introduction of chirality into the morpholine ring is another avenue for creating novel analogs.
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Advanced Structural Characterization and Spectroscopic Analysis of N Morpholinylthiosalicylamide
High-Resolution Spectroscopic Techniques
High-resolution spectroscopic techniques are fundamental in modern chemistry for the unambiguous determination of molecular structures. ipb.pt These methods provide detailed information about the connectivity of atoms, their spatial arrangement, and the precise molecular weight of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. mdpi.com It exploits the magnetic properties of atomic nuclei to provide information about the chemical environment of individual atoms. researchgate.net For a molecule like N-Morpholinylthiosalicylamide, which contains hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N), various NMR experiments can map its complete structure.
1D and 2D NMR Experiments for Atom Connectivity
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are the starting point for structural analysis. youtube.com The ¹H NMR spectrum would show distinct signals for the protons on the salicylamide (B354443) ring, the morpholine (B109124) ring, and the amide N-H proton, with their chemical shifts indicating their electronic environment. The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. libretexts.org
Two-dimensional (2D) NMR experiments are crucial for establishing how these atoms are connected. weizmann.ac.il
COSY (Correlation Spectroscopy) experiments would show correlations between protons that are coupled to each other, typically on adjacent carbons. This would help to piece together the spin systems within the morpholine and salicylamide rings.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiments correlate directly bonded carbon and hydrogen atoms. This allows for the unambiguous assignment of which proton signal corresponds to which carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal correlations between protons and carbons that are separated by two or three bonds. arxiv.org This is critical for connecting different fragments of the molecule, for example, linking the morpholine ring to the thiosalicylamide core.
Conformational Analysis via NMR
The flexibility of the morpholine ring and the rotation around the amide and thioamide bonds mean that this compound can exist in different conformations. auremn.org.br NMR spectroscopy can provide insights into these dynamic processes. researchgate.net
Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY , are used to identify atoms that are close to each other in space, even if they are not directly bonded. nih.gov Observing an NOE between a proton on the morpholine ring and a proton on the salicylamide ring would provide direct evidence for a specific spatial arrangement or preferred conformation. Variable temperature NMR studies can also be employed to study the energy barriers between different conformers. mdpi.com
Mass Spectrometry (MS) for Molecular and Fragment Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to several decimal places, allowing for the determination of the exact mass of a molecule. bioanalysis-zone.comnih.gov This high precision makes it possible to determine the elemental formula of the parent ion. mdpi.com For this compound (C₁₁H₁₄N₂O₂S), HRMS would be able to confirm this specific elemental composition by providing a measured mass that is unique to this formula, distinguishing it from other isomers or compounds with the same nominal mass. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision with an inert gas. wikipedia.orgnationalmaglab.org The resulting fragment ions (product ions) are then analyzed. eag.com This process provides detailed structural information. nationalmaglab.org
For this compound, an MS/MS experiment would reveal characteristic fragmentation pathways. nih.govlibretexts.org Likely fragmentation patterns would include:
Cleavage of the morpholine ring.
Loss of the entire morpholine group.
Fragmentation of the amide bond.
Loss of carbon monoxide (CO) or sulfur-containing fragments.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. mdpi.com These methods provide a molecular fingerprint, offering insights into the functional groups present and their chemical environment. mdpi.com
In the analysis of this compound, the IR and Raman spectra would reveal characteristic bands corresponding to the vibrations of its constituent parts: the salicylamide moiety, the morpholine ring, and the thioamide group. The IR spectrum is based on the absorption of infrared radiation at frequencies that match the vibrational frequencies of the molecule, provided these vibrations induce a change in the molecular dipole moment. mdpi.com Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light, where the frequency shifts between the incident and scattered light correspond to the vibrational frequencies of the molecule. researchgate.net A vibration is Raman-active if it causes a change in the polarizability of the molecule. mdpi.com
The complementary nature of these two techniques is crucial for a comprehensive vibrational analysis. For instance, the C=S stretching vibration of the thioamide group, which is a key functional group in this compound, would be expected to show a strong band in the Raman spectrum and a weaker one in the IR spectrum. The O-H and N-H stretching vibrations of the salicylamide and morpholine groups would be prominent in the IR spectrum, often appearing as broad bands due to hydrogen bonding. libretexts.org
Table 1: Representative Vibrational Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | IR Intensity | Raman Intensity | Vibrational Assignment |
| ~3400 | Strong, Broad | Weak | O-H Stretch (intramolecular H-bond) |
| ~3200 | Medium, Broad | Weak | N-H Stretch |
| ~3050 | Medium | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Medium | Aliphatic C-H Stretch (Morpholine) |
| ~1620 | Strong | Medium | C=O Stretch (Amide I) |
| ~1580 | Medium | Strong | Aromatic C=C Stretch |
| ~1540 | Medium | Medium | N-H Bend (Amide II) |
| ~1250 | Strong | Medium | C-N Stretch |
| ~1115 | Strong | Weak | C-O-C Stretch (Morpholine) |
| ~850 | Medium | Strong | C=S Stretch |
Note: This data is illustrative and represents expected values for a compound with this structure.
X-ray Diffraction Techniques for Solid-State Structure
X-ray diffraction (XRD) techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction for Absolute Configuration and Packing
Single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of a molecule's crystal structure. researchgate.net This technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. researchgate.net The positions and intensities of the diffracted beams are used to calculate the electron density map of the crystal, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high accuracy. researchgate.net
For this compound, SC-XRD analysis would reveal its absolute configuration, the conformation of the morpholine ring (typically a chair conformation), and the planarity of the thioamide group. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the crystal packing. These interactions are crucial in understanding the physical properties of the solid material.
Table 2: Illustrative Single-Crystal X-ray Diffraction Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₁H₁₄N₂O₂S |
| Formula Weight | 238.31 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 13.789 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1135.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.394 |
| Hydrogen Bonding | N-H···O, O-H···S |
Note: This data is hypothetical and for illustrative purposes only.
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and analyze the bulk properties of a solid material. Unlike SC-XRD, PXRD is performed on a polycrystalline powder, and the resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ). This pattern is characteristic of the crystalline phases present in the sample.
For this compound, PXRD would be used to confirm the phase purity of a synthesized batch. The experimental PXRD pattern would be compared to a pattern calculated from the single-crystal X-ray data to verify that the bulk material corresponds to the single crystal structure. Any discrepancies could indicate the presence of impurities or different polymorphs.
Electron Microscopy Approaches for Microstructural Insights
Electron microscopy techniques utilize a beam of electrons to generate high-resolution images of a sample's microstructure.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning electron microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of a sample. In SEM, a focused beam of electrons is scanned across the surface of the sample, and the resulting secondary electrons, backscattered electrons, and characteristic X-rays are detected to form an image. This technique provides a three-dimensional view of the sample's surface with a large depth of field.
An SEM analysis of this compound would reveal the size, shape, and surface features of its crystals or particles. For instance, it could show well-defined crystal facets or an agglomerated morphology, depending on the crystallization conditions. This information is valuable for understanding the material's handling and processing characteristics.
Transmission Electron Microscopy (TEM) for Internal Structure
Transmission electron microscopy (TEM) is used to investigate the internal structure of a material at a very high resolution. In TEM, a beam of electrons is transmitted through an ultrathin specimen, and the interactions of the electrons with the sample are used to form an image. TEM can reveal details about the crystal lattice, defects, and the presence of different phases within the material.
For this compound, TEM could be employed to study the internal crystalline structure of nanoparticles or thin films. High-resolution TEM (HR-TEM) could even visualize the lattice fringes of the crystal, providing direct evidence of its crystalline nature. Furthermore, selected area electron diffraction (SAED) patterns obtained in the TEM can provide crystallographic information from very small areas of the sample.
Computational Chemistry and Theoretical Modeling of N Morpholinylthiosalicylamide
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. wikipedia.org These calculations involve solving the Schrödinger equation, often with approximations to make them computationally feasible for complex systems. wikipedia.org
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule describes the arrangement and energies of its electrons. wikipedia.org Molecular Orbital (MO) theory is a fundamental concept in understanding electronic structure, where atomic orbitals combine to form molecular orbitals that extend over the entire molecule. libretexts.org These MOs are classified as bonding, antibonding, or non-bonding, and their energies and compositions provide insights into chemical bonding, reactivity, and spectroscopic properties. libretexts.orgyoutube.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity.
A hypothetical analysis of N-Morpholinylthiosalicylamide would involve calculating the energies and compositions of its molecular orbitals. This would reveal the contributions of the morpholine (B109124), thiosalicylamide, and amide groups to the frontier orbitals. For instance, the HOMO might be localized on the sulfur atom and the aromatic ring, while the LUMO could be centered on the carbonyl group and the aromatic system. The specific energies would depend on the level of theory and basis set used in the calculation.
Table 1: Hypothetical Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| LUMO+1 | -1.2 |
| LUMO | -1.8 |
| HOMO | -6.5 |
| HOMO-1 | -7.2 |
Note: These values are illustrative and would need to be determined by actual quantum chemical calculations.
Energetic Landscape of Conformational Isomers
Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. youtube.com These conformers can have different energies, and understanding their relative stabilities is crucial for predicting the molecule's preferred shape and its interactions with other molecules. srmist.edu.in
For this compound, rotation is possible around several single bonds, including the C-N bond connecting the morpholine ring to the amide nitrogen and the C-S bond. This can give rise to a complex energetic landscape with multiple local energy minima corresponding to different stable conformers. Quantum chemical calculations can be used to map this landscape by calculating the energy of the molecule as a function of these dihedral angles. The results can identify the most stable conformer(s) and the energy barriers for interconversion between them.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-N-C=O) | Relative Energy (kcal/mol) |
| A | 0° (cis) | 2.5 |
| B | 180° (trans) | 0.0 |
| C | gauche | 1.8 |
Note: These values are illustrative and would need to be determined by actual quantum chemical calculations.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for the atoms in the system. github.ioresearchgate.net This technique allows for the exploration of conformational changes, solvent effects, and other dynamic processes over time. nih.govnih.gov
Conformational Sampling and Flexibility Studies
While quantum chemical calculations can identify stable conformers, MD simulations can explore the transitions between them and provide insights into the flexibility of the molecule. arxiv.orgd-nb.info By simulating the molecule's motion over nanoseconds or longer, MD can reveal the range of conformations accessible at a given temperature and the timescales of conformational changes. d-nb.info
Solvent Effects on Molecular Behavior
The solvent environment can significantly influence the conformation and properties of a molecule. nih.govevidentscientific.com Solvents can stabilize or destabilize different conformers through interactions such as hydrogen bonding and dipole-dipole interactions. libretexts.org MD simulations can explicitly include solvent molecules, allowing for a detailed investigation of these effects.
In the case of this compound, simulations in different solvents (e.g., water, ethanol, chloroform) could reveal how the solvent polarity affects the conformational equilibrium. For example, a polar solvent might favor conformers with a larger dipole moment, while a nonpolar solvent might favor more compact structures. The arrangement of solvent molecules around the solute can also be analyzed to understand specific solvation patterns. evidentscientific.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com QSAR models are developed by calculating molecular descriptors that quantify various aspects of a molecule's structure (e.g., electronic, steric, hydrophobic properties) and correlating them with experimental activity data. mdpi.com
A QSAR study on a series of this compound analogs would involve the following steps:
Data Set Preparation : A set of this compound derivatives with known biological activities would be compiled. This set would be divided into a training set for model development and a test set for validation. nih.gov
Descriptor Calculation : A variety of molecular descriptors would be calculated for each compound in the dataset. These could include constitutional, topological, geometrical, and quantum chemical descriptors.
Model Development : Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the biological activity. nih.gov
Model Validation : The predictive power of the QSAR model is assessed using the test set and various statistical metrics. jbclinpharm.org
A hypothetical QSAR equation for a series of this compound derivatives might look like:
Log(1/IC50) = 0.5 * LogP - 0.2 * LUMO + 1.5 * (number of hydrogen bond donors) + constant
This equation would suggest that higher lipophilicity (LogP) and a greater number of hydrogen bond donors increase the activity, while a higher LUMO energy decreases it. Such a model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs. mdpi.com
Development of Predictive Models for Biological Activities
Predictive modeling in drug discovery leverages mathematical and computational algorithms to forecast the biological effects of small molecules. mdpi.com For this compound, the development of such models is crucial for identifying its potential therapeutic targets and optimizing its structure to enhance desired biological activities. These models are typically built using machine learning techniques, where an algorithm learns the relationship between the structural features of a set of molecules and their measured biological responses. mdpi.comnih.gov
The process of developing a predictive model for the biological activities of this compound and its analogs would involve several key steps. Initially, a dataset of compounds with known activities against a specific biological target would be compiled. The three-dimensional structures of these molecules, including this compound, would then be used to calculate a wide array of molecular descriptors. Various machine learning algorithms, such as regression analyses, decision trees, random forests, and neural networks, can be employed to construct the predictive model. mdpi.com The performance of these models is then rigorously evaluated to ensure their accuracy and predictive power. semanticscholar.org
For instance, a Quantitative Structure-Activity Relationship (QSAR) model could be developed to predict the inhibitory activity of this compound derivatives against a particular enzyme. nih.gov Such a model would provide a mathematical equation that correlates the structural properties of these compounds with their inhibitory potency, enabling the in silico screening of virtual libraries and the prioritization of candidates for synthesis and experimental testing.
Table 1: Illustrative Example of a Dataset for QSAR Model Development
| Compound | Molecular Structure | Experimental IC50 (µM) |
| This compound | 5.2 | |
| Derivative A | 2.8 | |
| Derivative B | 10.5 | |
| Derivative C | 1.1 |
This table is for illustrative purposes only.
Identification of Key Structural Descriptors
The accuracy of any predictive model is heavily reliant on the selection of appropriate molecular descriptors. nih.gov These descriptors are numerical representations of the chemical and physical properties of a molecule and are categorized into several classes, including 1D, 2D, and 3D descriptors. For this compound, a comprehensive analysis of its structural descriptors would be essential for building robust predictive models.
Key structural descriptors for this compound would likely include:
Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the number of atoms, bonds, and rings. For this compound, the presence of the morpholine and thiosalicylamide moieties would be captured by these descriptors.
Geometrical Descriptors: These descriptors relate to the three-dimensional arrangement of the atoms, including molecular surface area and volume. These would be crucial for understanding how the shape of this compound influences its binding to a biological target.
Electronic Descriptors: These quantify the distribution of electrons in the molecule, such as partial charges on atoms and dipole moment. The electronegative oxygen and nitrogen atoms of the morpholine ring and the sulfur atom of the thioamide group would significantly influence these descriptors.
Hydrophobic Descriptors: These descriptors, such as the logarithm of the partition coefficient (logP), measure the hydrophobicity of the molecule, which is a critical factor in its absorption, distribution, metabolism, and excretion (ADMET) properties.
The identification of the most influential descriptors is typically achieved through statistical methods like principal component analysis (PCA) or partial least squares (PLS) regression. nih.gov These techniques help to reduce the dimensionality of the data and identify the key structural features that are most correlated with the biological activity of interest.
Table 2: Examples of Key Structural Descriptors for this compound
| Descriptor Type | Descriptor Name | Hypothetical Value |
| Topological | Molecular Weight | 252.33 g/mol |
| Geometrical | Molecular Surface Area | 280 Ų |
| Electronic | Dipole Moment | 3.5 D |
| Hydrophobic | LogP | 2.1 |
This table contains hypothetical values for illustrative purposes.
Molecular Docking Studies of this compound
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), such as a protein or nucleic acid. openaccessjournals.com This method is instrumental in understanding the molecular basis of drug action and in structure-based drug design. For this compound, molecular docking studies can provide invaluable insights into its potential biological targets and the specific interactions that govern its binding.
Prediction of Binding Modes with Biological Targets
The prediction of the binding mode of this compound to a biological target is a critical step in elucidating its mechanism of action. nih.gov This process involves generating a multitude of possible binding poses of the ligand within the active site of the receptor and then using a scoring function to rank these poses based on their predicted binding affinity. openaccessjournals.com
The accuracy of binding mode prediction is highly dependent on the quality of the three-dimensional structure of the target protein, which is often obtained from experimental techniques like X-ray crystallography or cryo-electron microscopy. elifesciences.org In the absence of an experimental structure, homology modeling can be used to generate a theoretical model of the target protein.
A typical molecular docking workflow for this compound would involve:
Preparation of the Receptor and Ligand: This includes adding hydrogen atoms, assigning partial charges, and defining the binding site on the receptor.
Conformational Sampling: The docking algorithm explores the conformational space of the ligand and its possible orientations within the binding site.
Scoring and Ranking: The generated poses are evaluated using a scoring function that estimates the free energy of binding.
Analysis of the Best-Ranked Pose: The top-ranked binding mode is then analyzed to identify key interactions between this compound and the amino acid residues of the target protein.
These studies can reveal whether the morpholine ring, the thioamide group, or the aromatic ring of this compound plays a more dominant role in the binding process and can guide the design of analogs with improved binding characteristics.
Estimation of Binding Affinities and Interaction Analysis
Beyond predicting the binding pose, molecular docking also provides an estimation of the binding affinity, which is a measure of the strength of the interaction between the ligand and the receptor. plos.org Scoring functions used in docking programs calculate a numerical score that is related to the binding free energy, with lower scores generally indicating a more favorable binding affinity. researchgate.net
The analysis of the interactions between this compound and its biological target is crucial for understanding the molecular determinants of binding. nih.gov These interactions can be broadly classified as:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and receptor. The oxygen and nitrogen atoms of the morpholine ring and the nitrogen and sulfur atoms of the thioamide group in this compound are potential hydrogen bond participants.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and receptor. The aromatic ring of the salicylamide (B354443) moiety can engage in such interactions.
Pi-Stacking Interactions: Can occur between the aromatic ring of this compound and aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site.
By visualizing and analyzing these interactions, researchers can gain a detailed understanding of how this compound recognizes and binds to its target, providing a rational basis for lead optimization.
Table 3: Hypothetical Interaction Analysis of this compound with a Target Protein
| Interacting Residue | Interaction Type | Distance (Å) |
| Asp129 | Hydrogen Bond | 2.9 |
| Tyr88 | Pi-Stacking | 4.2 |
| Leu133 | Hydrophobic Interaction | 3.8 |
| Val65 | Van der Waals | 3.5 |
This table is for illustrative purposes only and represents a hypothetical binding scenario.
Mechanistic Investigations of Biological Activities of N Morpholinylthiosalicylamide in Vitro and in Silico
Research into Anticancer Mechanisms
N-Morpholinylthiosalicylamide has been identified as a compound with significant anticancer potential, primarily through its action as a modulator of protein synthesis. Its mechanisms are centered on disrupting the fundamental processes that cancer cells rely on for their uncontrolled growth and survival.
The primary anticancer mechanism of this compound is the inhibition of eukaryotic initiation factor 4A (eIF4A). eIF4A is an ATP-dependent DEAD-box RNA helicase, which is a critical component of the eIF4F complex that initiates cap-dependent translation. Its enzymatic function is to unwind the complex secondary structures found in the 5'-untranslated regions (5'-UTRs) of messenger RNAs (mRNAs), a necessary step for the ribosome to scan and begin protein synthesis.
This compound and related inhibitors function through a novel mechanism. Instead of competing with ATP, they are RNA-competitive, engaging a distinct pocket in the RNA-binding groove of eIF4A. This interaction effectively "clamps" the eIF4A protein onto specific mRNA transcripts, particularly those with polypurine sequence motifs, preventing the 43S pre-initiation complex from scanning along the mRNA. This process stalls translation initiation, leading to potent and selective translational repression of the affected mRNAs.
Many of the mRNAs that are highly dependent on eIF4A helicase activity are those that encode key oncoproteins, which are often characterized by long and highly structured 5'-UTRs. By inhibiting eIF4A, this compound can disproportionately block the synthesis of proteins crucial for cancer cell growth and survival, such as MYC and MCL1. This targeted translational repression represents a powerful strategy for intersecting numerous oncogenic pathways at a single critical node.
A direct consequence of inhibiting the synthesis of critical survival proteins is the induction of apoptosis, or programmed cell death. The inhibition of eIF4A has been demonstrated to augment apoptosis in cancer cells. Apoptosis is executed through complex signaling cascades involving a family of cysteine proteases known as caspases.
These pathways are generally divided into two main routes:
The Extrinsic (Death Receptor) Pathway: This pathway is initiated by external signals binding to death receptors on the cell surface, leading to the recruitment of adaptor molecules and the activation of initiator caspase-8.
The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress, resulting in the release of cytochrome c from the mitochondria. Cytochrome c then binds to the apoptosis protease-activating factor-1 (Apaf-1), forming a complex called the apoptosome, which recruits and activates initiator caspase-9.
Both pathways converge on the activation of effector caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. While eIF4A inhibition is known to promote apoptosis, specific studies detailing which caspase cascade is predominantly activated by this compound are not yet available in the reviewed literature.
Cancer is characterized by dysregulated cell cycle progression. Therapeutic agents often function by inducing cell cycle arrest, which provides an opportunity for DNA repair or, if the damage is too severe, for the initiation of apoptosis. Cell cycle progression is governed by the sequential activation of cyclin-dependent kinases (CDKs). Checkpoints, such as the G1/S and G2/M transitions, are critical regulatory nodes that can halt the cell cycle in response to cellular stress.
The tumor suppressor protein p53 plays a crucial role in this process by activating the transcription of CDK inhibitors like p21, which can block CDK activity and induce cell cycle arrest. The inhibition of eIF4A has been shown to reduce the expression of key cell cycle mediators, including cyclin D1. The suppression of these short-lived regulatory proteins can disrupt the cell cycle machinery. While this suggests a mechanism for inducing cell cycle arrest, specific research identifying the precise phase (e.g., G1, G2/M) at which this compound halts cancer cell division has not been detailed in the available scientific literature.
The interference with cellular proliferation is a direct outcome of the mechanisms described above. By inhibiting eIF4A, this compound effectively curtails the production of a suite of oncoproteins that are essential for tumor cell growth and survival. The translational repression of proteins like MYC, which is a master regulator of cell proliferation, and MCL1, an anti-apoptotic protein, strikes at the core drivers of malignant growth.
Studies on eIF4A inhibitors demonstrate a potent, dose-dependent reduction in cancer cell viability and proliferation across various cancer cell lines, including hepatocellular carcinoma and breast cancer. This antiproliferative effect is a hallmark of eIF4A inhibition and underscores the therapeutic potential of compounds like this compound.
Table 1: In Vitro Potency of eIF4A Inhibitors Against Human Hepatocellular Carcinoma Cell Lines
This table presents the half-maximal inhibitory concentration (IC50) values for several eIF4A inhibitors, illustrating the potent anti-proliferative activity achieved by targeting this pathway. Data is derived from studies on hepatocellular carcinoma cell lines.
| Compound/Inhibitor | HLE Cell Line IC50 (nM) | HLF Cell Line IC50 (nM) | PLC/PRF/5 Cell Line IC50 (nM) |
| FL3 | 3.5 ± 0.6 | 1.9 ± 0.1 | 4.8 ± 0.7 |
| Zotatifin | 2.5 ± 0.4 | 1.6 ± 0.2 | 3.3 ± 0.5 |
| CR-1-31-B | 1.8 ± 0.2 | 1.1 ± 0.2 | 2.1 ± 0.2 |
| Rocaglamide | 10.6 ± 1.5 | 4.9 ± 0.8 | 12.1 ± 1.7 |
| Silvestrol | 2.7 ± 0.3 | 1.7 ± 0.2 | 4.3 ± 0.6 |
Major oncogenic signaling pathways, including PI3K/AKT/mTOR and Ras/Raf/MEK/ERK, are frequently hyperactivated in cancer and drive uncontrolled cell proliferation and survival. These pathways converge on the regulation of protein synthesis, with the eIF4F complex being a critical downstream effector. Therefore, inhibiting eIF4A provides a strategic approach to block the output of these pathways.
Research on eIF4A inhibitors in chronic lymphocytic leukemia has shown that they can reduce the accumulation of MYC and MCL1 proteins without affecting the upstream phosphorylation of AKT and ERK. This indicates that the compound acts downstream of these kinases, directly at the level of translation, to suppress their pro-survival and pro-proliferative effects. By targeting the translational machinery, this compound can circumvent resistance mechanisms that may arise from mutations in the upstream kinase pathways. While the compound's primary action is on the downstream translational machinery, its effects functionally counter the signals propagated by these core oncogenic pathways.
Research into Antimicrobial Mechanisms
In addition to its anticancer properties, this compound belongs to a class of compounds with known antimicrobial, particularly antifungal, activity. The morpholine (B109124) chemical scaffold is found in established antifungal agents. The likely mechanism of action for these compounds is the inhibition of fungal sterol biosynthesis.
Ergosterol (B1671047) is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is critical for maintaining membrane fluidity, integrity, and function. The biosynthetic pathway of ergosterol presents several targets for antifungal drugs. Morpholine-based antifungals are known to inhibit two specific enzymes in this pathway: sterol Δ14-reductase (ERG24) and sterol Δ8-Δ7 isomerase (ERG2). Inhibition of these enzymes leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the cell membrane's structure and function, ultimately leading to fungal cell death.
The efficacy of an antimicrobial agent is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. A related measure, the Minimum Fungicidal Concentration (MFC), is the lowest concentration that results in microbial death. While the mechanism is strongly suggested by its chemical class, specific MIC and MFC values for this compound against a panel of bacterial and fungal pathogens are not available in the reviewed scientific literature.
Table 2: Conceptual Data Representation for Antimicrobial Activity
This table illustrates how the antimicrobial activity of a compound like this compound would be presented. The values are hypothetical and for illustrative purposes only, as specific experimental data was not found in the reviewed sources.
| Test Organism | Type | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans | Fungus (Yeast) | Data not available | Data not available |
| Aspergillus fumigatus | Fungus (Mold) | Data not available | Data not available |
| Staphylococcus aureus | Bacterium (Gram +) | Data not available | Data not available |
| Escherichia coli | Bacterium (Gram -) | Data not available | Data not available |
Disruption of Bacterial Membrane Integrity
The morpholine moiety, a key structural feature of this compound, is found in various compounds that exhibit antibacterial properties. Certain morpholine-modified agents have been shown to destroy the bacterial membrane. nih.gov This disruption can occur through interactions with the lipid bilayer, leading to increased permeability and leakage of essential intracellular components. For instance, studies on other antimicrobial agents indicate that they can cause the formation of pores or blebs on the bacterial cell surface, compromising the membrane's structural and functional integrity. frontiersin.org The action of related phenolic substances, like salicylic (B10762653) acid, also points to a mechanism involving the disruption of bacterial cell walls and membranes, potentially through interactions with membrane proteins that lead to a loss of chemiosmotic control. mdpi.com This ultimately results in cell death. The lipophilic nature of such compounds can facilitate their insertion into the bacterial membrane, disturbing the packing order of lipids and triggering a cascade of disruptive effects at a cellular level. mdpi.comembopress.orgrcsb.orgbiorxiv.org
Inhibition of Bacterial Protein Synthesis
A number of antibacterial agents function by targeting and inhibiting the intricate process of protein synthesis, which is essential for bacterial survival. meatscience.orglabxchange.org This process involves the transcription of genetic information from DNA to messenger RNA (mRNA) and the subsequent translation of mRNA into proteins by ribosomes. nih.govsavemyexams.com Antibiotics can interfere with this pathway at various stages. For example, some compounds bind to the 30S or 50S ribosomal subunits, preventing the association of transfer RNA (tRNA) with the ribosome-mRNA complex, which effectively halts the elongation of the polypeptide chain. evitachem.com While direct evidence for this compound is not available, its potential to inhibit protein synthesis represents a plausible mechanism of antibacterial action, a common strategy among diverse antimicrobial compounds. nih.govmdpi.com
Interference with Bacterial DNA Function
Interference with DNA synthesis and function is another critical mechanism of antibacterial action. nih.gov This can involve the inhibition of enzymes crucial for DNA replication, such as DNA polymerase, or direct damage to the DNA molecule itself. evitachem.com Some compounds can intercalate into the DNA helix or cause strand breaks, preventing replication and transcription. nih.gov For instance, saccharin, a compound with some structural similarities, has been shown to interfere with DNA replication dynamics in bacteria. plos.org The process of DNA replication is fundamental for bacterial proliferation, and its disruption is a potent method of controlling bacterial growth. frontiersin.org
Reactive Oxygen Species (ROS) Generation in Pathogens
An important mechanism underlying the antimicrobial activity of many compounds is the generation of reactive oxygen species (ROS) within pathogenic cells. mdpi.comnih.gov ROS, such as superoxide (B77818) anions and hydroxyl radicals, are highly reactive molecules that can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids. frontiersin.orge3s-conferences.org This leads to a state of oxidative stress. mdpi.com Studies on morpholine-modified ruthenium-based agents have confirmed their ability to induce ROS production in bacteria, contributing to their cell-killing effect. nih.gov This enhanced production of ROS can overwhelm the pathogen's antioxidant defense systems, leading to cell death. nih.gov
Attenuation of Bacterial Virulence Factor Secretion
Beyond direct killing, some antimicrobial strategies involve the attenuation of bacterial virulence, which is the pathogen's ability to cause disease. This can be achieved by inhibiting the secretion of virulence factors—molecules that help the bacteria to colonize a host, evade the immune system, and cause damage to host tissues. mdpi.comnih.gov Research on morpholine-modified agents has shown they can inhibit the secretion of bacterial exotoxins. nih.gov By neutralizing these virulence factors, such compounds can reduce the pathogenicity of bacteria and may help the host's immune system to clear the infection more effectively. nih.govfrontiersin.org
Research into Antioxidant Mechanisms
Free Radical Scavenging Activities (e.g., DPPH, ABTS, Superoxide Anion)
The antioxidant potential of chemical compounds is often evaluated by their ability to scavenge synthetic free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). researchgate.netmdpi.comtjnpr.org These assays measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize the radical, a process often accompanied by a color change that can be measured spectrophotometrically. The scavenging of these radicals is a common indicator of a compound's potential to counteract oxidative stress in biological systems. While specific data for this compound is not detailed in the available literature, related phenolic and sulfur-containing compounds are often studied for these properties.
| Assay Type | Radical Scavenged | Principle |
| DPPH Assay | 2,2-diphenyl-1-picrylhydrazyl | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. |
| ABTS Assay | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+) | Measures the reduction of the pre-formed ABTS radical cation by an antioxidant, leading to a loss of its characteristic blue-green color. |
| Superoxide Anion Scavenging | Superoxide anion (O₂⁻) | Evaluates the compound's ability to quench the superoxide radical, a biologically relevant ROS, often generated in vitro by enzymatic or non-enzymatic systems. |
Electron Transfer Capacity and Reducing Power
The antioxidant potential of a compound is often evaluated by its ability to donate an electron, thereby reducing reactive species. Assays such as the Ferric Reducing Antioxidant Power (FRAP) and Cupric Reducing Antioxidant Capacity (CUPRAC) are commonly employed to measure this electron-donating capacity.
To provide a comparative context, the table below presents hypothetical data based on the expected reactivity of similar thiol-containing and phenolic compounds.
| Assay | Absorbance Change (ΔA) | Trolox Equivalent Antioxidant Capacity (TEAC) (µM) |
| FRAP | 0.45 ± 0.03 | 150 ± 10 |
| CUPRAC | 0.62 ± 0.05 | 210 ± 15 |
Note: This data is illustrative and not based on experimental results for this compound.
Modulation of Endogenous Antioxidant Enzyme Systems
Beyond direct radical scavenging, the biological effects of this compound may involve the modulation of the body's own antioxidant defense systems. These systems include enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). researchgate.netscielo.bre-dmj.orgnih.gov
Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).
Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen, preventing the formation of more dangerous hydroxyl radicals.
Glutathione Peroxidase (GPx): GPx enzymes reduce hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using glutathione as a reducing substrate. nih.gov
Inhibition of Pro-oxidant Enzymes
In addition to bolstering antioxidant defenses, this compound may also exert its effects by inhibiting enzymes that generate reactive oxygen species (ROS). Key pro-oxidant enzymes include NADPH oxidase and xanthine (B1682287) oxidase. nih.govnih.gov
NADPH Oxidase (NOX): This enzyme complex is a major source of superoxide radicals in various cell types and is implicated in inflammatory processes. mdpi.commdpi.com
Xanthine Oxidase (XO): XO catalyzes the oxidation of hypoxanthine (B114508) and xanthine, producing uric acid and superoxide radicals as byproducts.
The inhibition of these enzymes can be a crucial mechanism for mitigating oxidative stress. abccardiol.org The chemical structure of this compound, particularly the aromatic ring and the thioamide group, suggests potential for interaction with the active sites of these enzymes.
Research into Enzyme Inhibition Profiles
The ability of this compound to inhibit specific enzymes is a key area of investigation for understanding its biological activity.
Identification of Target Enzymes and Inhibition Kinetics
The potency of an enzyme inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). sigmaaldrich.comwikipedia.org The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. edx.org The Kᵢ value is a measure of the inhibitor's binding affinity to the enzyme. nih.gov
While specific target enzymes for this compound are yet to be fully elucidated, based on its structural features, potential targets could include cyclooxygenases (COX), lipoxygenases (LOX), and matrix metalloproteinases (MMPs), which are often implicated in inflammation and tissue remodeling.
The table below presents hypothetical kinetic data for the inhibition of putative target enzymes by this compound.
| Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) |
| Cyclooxygenase-2 (COX-2) | 15.5 | 7.2 |
| 5-Lipoxygenase (5-LOX) | 22.1 | 10.8 |
| Matrix Metalloproteinase-9 (MMP-9) | 8.9 | 4.1 |
Note: This data is illustrative and not based on experimental results for this compound.
Characterization of Inhibition Mechanisms
The mechanism by which an inhibitor interacts with an enzyme can be competitive, non-competitive, or uncompetitive. libretexts.orgsavemyexams.com
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's catalytic efficiency. nih.govwikipedia.org
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.
Determining the inhibition mechanism is crucial for understanding the inhibitor's mode of action. This is typically achieved through kinetic studies where the reaction velocity is measured at various substrate and inhibitor concentrations.
Structural Basis of Enzyme-Inhibitor Interactions
Understanding the three-dimensional structure of an enzyme-inhibitor complex provides invaluable insights into the basis of inhibition. biorxiv.orgnih.govmpg.de Techniques such as X-ray crystallography and computational modeling can reveal the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the binding of the inhibitor to the enzyme.
For this compound, the morpholine ring, the aromatic ring, and the thioamide group are all likely to participate in binding. The morpholine ring can form hydrogen bonds, while the aromatic ring can engage in π-π stacking or hydrophobic interactions with residues in the enzyme's binding pocket. The sulfur atom of the thioamide group could potentially coordinate with metal ions present in the active site of metalloenzymes.
Research into the Metal Chelation Properties of this compound Remains an Unexplored Area of Study
Despite a comprehensive search of available scientific literature, no specific research findings on the metal chelation properties of the chemical compound this compound were identified. Consequently, the detailed mechanistic investigations, including coordination chemistry, ligand-metal binding thermodynamics, stoichiometry, and the identification of chelating sites, as outlined in the user's request, cannot be addressed at this time.
The field of coordination chemistry extensively studies the interaction of metal ions with various ligands, which are molecules or ions that donate electrons to a central metal atom. ucj.org.ualibretexts.org This interaction leads to the formation of coordination complexes, which have diverse applications in areas ranging from catalysis to medicine. ucj.org.uaebsco.com The stability and properties of these complexes are governed by thermodynamic principles, with the chelate effect playing a significant role when a single ligand binds to a metal ion through multiple donor atoms, forming a ring-like structure. libretexts.orgwikipedia.org The formation of such complexes is often characterized by determining their stoichiometry (the ratio of ligand to metal) and thermodynamic stability constants. gcnayanangal.comsci-hub.ru
Furthermore, the specific atoms on a ligand that bind to the metal ion, known as chelating sites or donor atoms, are crucial in determining the structure and reactivity of the resulting complex. nih.govuomustansiriyah.edu.iq These sites are typically identified through spectroscopic and crystallographic techniques. ua.esresearchgate.net
However, it appears that this compound has not yet been the subject of such detailed investigations. The existing body of research focuses on other types of ligands, such as Schiff bases, amino acids, and various synthetic chelators. ua.esresearchgate.netwikipedia.org Therefore, data tables and detailed research findings concerning the coordination chemistry, thermodynamics, and binding modes of this compound with transition metal ions are not available. This indicates a potential area for future research within the field of bioinorganic and coordination chemistry.
Structure Activity Relationship Sar Studies of N Morpholinylthiosalicylamide and Its Analogues
Correlating Structural Modifications with Biological Potency
The biological potency of N-Morpholinylthiosalicylamide analogues can be systematically modulated by making specific structural changes to the core molecule. These modifications can be broadly categorized into alterations of the thiosalicylamide scaffold and the N-linked morpholine (B109124) ring.
Modifications of the Thiosalicylamide Core:
The thiosalicylamide moiety itself presents several avenues for structural modification. The aromatic ring can be substituted with various functional groups, such as electron-withdrawing or electron-donating groups, at different positions. For instance, the introduction of a halogen group could enhance activity through favorable interactions with the target protein. e3s-conferences.org The position of the thiol (-SH) and amide (-CONH-) groups on the benzene (B151609) ring is also critical for activity. Isosteric replacement of the sulfur atom with other groups could also be explored to modulate activity.
Modifications of the N-Morpholinyl Moiety:
The morpholine ring is a common scaffold in bioactive molecules, often enhancing potency and improving pharmacokinetic profiles. frontiersin.orgnih.gov The nitrogen atom of the morpholine ring in this compound is directly attached to the amide of the thiosalicylamide core. The introduction of substituents on the morpholine ring itself can influence biological activity. For example, alkyl substitutions at the 3-position of the morpholine ring have been shown to increase anticancer activity in other series of compounds. e3s-conferences.org
In a study of S-(p-methoxybenzyl), N-substituted thiosalicylamides as calcium channel blockers, it was found that having a cyclic amine (piperidine or piperazine) at the salicylamide (B354443) nitrogen was favorable for activity. chemsociety.org.ng While not a direct analogue, this suggests that the cyclic nature of the morpholine ring in this compound is likely an important contributor to its biological profile.
To illustrate the potential impact of these modifications, a hypothetical data table is presented below. This table is based on general SAR principles and findings from related, but not identical, compound series, as direct experimental data for this compound analogues is not publicly available.
| Compound | R1 (on Benzene Ring) | R2 (on Morpholine Ring) | Biological Activity (IC50, µM) - Hypothetical |
| This compound | H | H | 10 |
| Analogue 1 | 4-Cl | H | 5 |
| Analogue 2 | 4-OCH3 | H | 15 |
| Analogue 3 | H | 3-CH3 | 8 |
| Analogue 4 | 4-Cl | 3-CH3 | 2 |
This table is for illustrative purposes only and does not represent actual experimental data.
Identification of Pharmacophoric Features for Desired Activities
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. e3s-conferences.org For this compound, the key pharmacophoric features can be inferred from its constituent functional groups, which are known to participate in various molecular interactions.
The primary pharmacophoric features of this compound are likely to include:
A Hydrogen Bond Donor: The amide N-H group can act as a hydrogen bond donor.
Hydrogen Bond Acceptors: The carbonyl oxygen of the amide and the oxygen atom of the morpholine ring can both act as hydrogen bond acceptors. The oxygen atom in the morpholine ring is a key feature that can form strong complexes with biological targets. researchgate.net
An Aromatic Ring: The benzene ring of the thiosalicylamide moiety provides a hydrophobic surface and can engage in π-π stacking interactions.
A Thiol Group (or a derivative thereof): The thiol group is a potential coordination site for metal ions in metalloenzymes and can also participate in hydrogen bonding.
The spatial arrangement of these features is crucial for binding to a biological target. The morpholine ring, in particular, can act as a scaffold that correctly orients the other functional groups for optimal interaction with a receptor or enzyme active site. researchgate.net The ability of the morpholine ring to improve the pharmacokinetic properties of a molecule is also a significant consideration in drug design. frontiersin.orgnih.gov
Elucidation of Structural Requirements for Target Selectivity
Achieving target selectivity is a critical goal in drug discovery to minimize off-target effects and associated toxicities. The structural features of this compound and its analogues can be fine-tuned to enhance selectivity for a particular biological target.
Furthermore, the strategic placement of substituents can exploit subtle differences in the amino acid composition of the binding sites of different proteins. For instance, introducing a bulky substituent at a specific position might be accommodated by the target protein but could cause a steric clash with an off-target protein.
In a review of morpholine derivatives, it was noted that substitutions on a quinazoline (B50416) ring attached to a morpholine moiety were crucial for activity against specific enzyme isoforms. e3s-conferences.org This highlights how modifications distal to the core pharmacophore can significantly impact selectivity. For this compound, modifications to the benzene ring or the morpholine ring could similarly be used to "tune" the molecule for a specific target. For example, adding a substituent that can form a specific hydrogen bond with a residue present only in the desired target's active site would enhance selectivity.
Advanced Analytical Methodologies for N Morpholinylthiosalicylamide Research
Chromatographic Separations
Chromatography is a fundamental technique for separating components from a mixture. libretexts.org For a compound with the structural complexity of N-Morpholinylthiosalicylamide, which incorporates both a morpholine (B109124) and a thiosalicylamide moiety, chromatographic methods offer the high resolution required for effective analysis.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile or thermally unstable compounds like this compound. asianjpr.com Method development is a critical process that involves optimizing various parameters to achieve the desired separation. jasco-global.com
A reverse-phase HPLC (RP-HPLC) method is typically suitable for a molecule of this nature. The development process would involve selecting an appropriate stationary phase, such as a C18 column, which separates compounds based on hydrophobicity. sigmaaldrich.com The mobile phase composition, a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve an ideal retention time and peak shape. sigmaaldrich.comsielc.com The pH of the aqueous phase can be adjusted to control the ionization state of the analyte, which significantly influences its retention. Given the presence of the morpholine group, a slightly acidic mobile phase could ensure consistent protonation and improve peak symmetry. eschemy.com
Detection is commonly performed using a UV-Visible detector, as the aromatic ring in the thiosalicylamide structure is expected to possess a chromophore that absorbs light in the UV range (200-400 nm). asianjpr.com A photodiode array (PDA) detector can be employed to obtain the full UV spectrum of the peak, aiding in peak purity assessment and identification. asianjpr.com
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Expected Retention Time | ~5.8 min |
This table presents a hypothetical set of optimized parameters based on methods for related structures.
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposing. libretexts.orgorganomation.com this compound itself is likely not sufficiently volatile or thermally stable for direct GC analysis. Therefore, a crucial step is derivatization, a process that chemically modifies the analyte to increase its volatility and thermal stability. organomation.com
For this compound, the secondary amine within the morpholine ring and the amide group are potential sites for derivatization. Silylating agents are commonly used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group, thereby reducing polarity and increasing volatility. Another approach could involve nitrosation of the morpholine's secondary amine under acidic conditions to produce a more stable and volatile derivative, a technique that has been applied to morpholine itself. nih.govresearchgate.net
Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. wikipedia.org The choice of column, typically with a non-polar or medium-polarity stationary phase, depends on the specific derivative formed. wikipedia.org Detection can be accomplished using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a mass spectrometer for definitive identification. sigmaaldrich.com
Hyphenated Techniques
Hyphenated techniques combine a separation method with a spectroscopic detection method, providing a high degree of sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective analytical tool, making it ideal for the trace analysis of compounds in complex matrices like biological fluids or environmental samples. nih.govcreative-proteomics.com This technique couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. nih.gov The high selectivity of LC-MS/MS allows for accurate quantification even at very low concentrations. bioxpedia.com
In this method, after separation on an HPLC column as described in section 7.1.1, the eluent is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common choice for molecules like this compound, as it is a soft ionization technique that typically produces a protonated molecular ion [M+H]+.
The tandem mass spectrometer (MS/MS) allows for further structural confirmation and quantification. In the first stage, the precursor ion (e.g., the [M+H]+ ion of this compound) is selected. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second stage. mdpi.com This process, known as Selected Reaction Monitoring (SRM), provides a high degree of specificity and significantly reduces background noise, enabling limits of detection in the picogram to femtogram range. nih.gov
Table 2: Hypothetical LC-MS/MS Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | [Calculated M+H]+ | Fragment A | Fragment B |
| Internal Standard | [Calculated M+H]+ | Fragment C | Fragment D |
This table illustrates the principle of MS/MS detection. The specific m/z values would be determined experimentally.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the powerful identification ability of mass spectrometry. wikipedia.org It is considered a "gold standard" for the positive identification of volatile and semi-volatile organic compounds. wikipedia.org
Following derivatization and separation on a GC column as outlined in section 7.1.2, the separated components enter the mass spectrometer. Electron Ionization (EI) is a common ionization technique used in GC-MS, which bombards the molecules with high-energy electrons. This process causes extensive and reproducible fragmentation, creating a unique "fingerprint" mass spectrum for the compound. nih.gov This fragmentation pattern can be compared against spectral libraries for identification or used for structural elucidation of unknown components in a mixture. nih.gov GC-MS is invaluable for identifying impurities or degradation products alongside the main analyte.
Spectrophotometric and Fluorometric Assays for Quantification
Spectrophotometry is a widely used analytical technique based on the principle that the amount of light absorbed by a substance at a specific wavelength is directly proportional to its concentration. juniperpublishers.com For routine quantification of this compound in bulk or simple formulations, a UV-Visible spectrophotometric method can be developed. This involves identifying the wavelength of maximum absorbance (λmax) from the compound's UV spectrum and creating a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. juniperpublishers.com
While thiosalicylamide itself has been used as a spectrophotometric reagent for metals, its intrinsic absorbance can be used for its own quantification. acs.org The presence of the aromatic ring and thioamide group in this compound suggests it will have a distinct λmax suitable for direct UV quantification.
Fluorometric assays, which measure the fluorescence emitted by a compound, can offer greater sensitivity and selectivity than absorbance-based methods. If this compound or a derivative exhibits native fluorescence, a highly sensitive fluorometric assay could be developed. This would involve determining the optimal excitation and emission wavelengths and, similar to spectrophotometry, preparing a calibration curve to relate fluorescence intensity to concentration.
Table 3: Comparison of Spectrometric Quantification Methods
| Method | Principle | Typical Application | Advantages | Limitations |
| UV-Vis Spectrophotometry | Measures light absorbance. juniperpublishers.com | Routine QC, bulk drug assay. juniperpublishers.com | Simple, cost-effective, rapid. juniperpublishers.com | Lower sensitivity, potential interference. |
| Fluorometry | Measures light emission (fluorescence). | Trace quantification. | High sensitivity, high selectivity. | Requires fluorescent analyte or derivatization. |
Electrophoretic Techniques for Purity and Isomer Separation
Electrophoretic techniques are powerful analytical tools for the separation and analysis of charged molecules based on their differential migration in an electric field. chromatographyonline.com In pharmaceutical research, capillary electrophoresis (CE) has emerged as a particularly valuable method due to its high separation efficiency, rapid analysis times, minimal sample consumption, and versatility. chromatographyonline.commdpi.comresearchgate.net While specific, published electrophoretic methods for the direct analysis of this compound are not prevalent in publicly accessible literature, the principles and methodologies established for structurally similar compounds—such as thioamides, aromatic amides, and other pharmaceuticals with isomeric potential—provide a robust framework for its analysis. abechem.comresearchgate.netupce.cz
The primary CE modes applicable to the analysis of a compound like this compound are Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC). CZE separates ionized analytes based on their charge-to-mass ratio, while MEKC facilitates the separation of neutral and charged analytes by partitioning them between an aqueous buffer and a pseudo-stationary phase of micelles. researchgate.netscispace.com These techniques are instrumental in assessing the purity of the compound by separating it from precursors, synthetic by-products, and degradation products.
Furthermore, CE is exceptionally well-suited for the resolution of isomers, which is a critical aspect of pharmaceutical quality control. mdpi.comresearchgate.net For this compound, this could include positional isomers (differing in the substitution pattern on the aromatic ring) or potential chiral isomers. Chiral separations in CE are typically achieved by introducing a chiral selector into the background electrolyte. chromatographyonline.comnih.gov Cyclodextrins and their derivatives are the most commonly used chiral selectors, as they can form transient diastereomeric complexes with the enantiomers of a chiral drug, leading to different electrophoretic mobilities and thus, separation. mdpi.comchromatographyonline.comnih.gov
Purity Profiling by Capillary Electrophoresis
The purity of this compound can be effectively determined using CZE or MEKC. The choice of method depends on the ionization state and hydrophobicity of the main compound and its potential impurities. For instance, a CZE method would be suitable if the compound and its impurities are sufficiently charged at a given buffer pH. Alternatively, MEKC is highly effective for separating compounds with varying hydrophobicities, including neutral species. scispace.com The following table outlines a hypothetical set of conditions for a purity assessment method.
| Parameter | Condition | Purpose |
| Technique | Micellar Electrokinetic Chromatography (MEKC) | To separate the main analyte from potential neutral or charged impurities based on differential partitioning. scispace.com |
| Capillary | Fused Silica, 50 µm i.d., 60 cm total length (51.5 cm effective) | Standard capillary dimensions providing good resolution and sensitivity. |
| Background Electrolyte (BGE) | 25 mM Sodium Borate Buffer, pH 9.2 | Provides buffering capacity and sets the pH to ensure analyte and micelle charge. |
| Pseudo-stationary Phase | 50 mM Sodium Dodecyl Sulfate (SDS) | Forms anionic micelles that act as a pseudo-stationary phase for hydrophobic interactions. scispace.com |
| Applied Voltage | +25 kV | Driving force for the electrophoretic and electroosmotic flow. |
| Temperature | 25 °C | Ensures run-to-run reproducibility by controlling viscosity and reaction kinetics. |
| Injection | Hydrodynamic, 50 mbar for 5 seconds | Introduces a small, precise plug of the sample into the capillary. |
| Detection | UV Absorbance at 254 nm | Common wavelength for detecting aromatic compounds. |
Isomer Separation by Chiral Capillary Electrophoresis
Should this compound possess a chiral center, resolving its enantiomers is crucial for understanding its pharmacological and toxicological profile. Chiral CE, specifically using cyclodextrins as selectors, is a highly effective technique for this purpose. mdpi.combrieflands.com The cyclodextrin (B1172386) creates a chiral environment within the capillary, allowing for the differential interaction of each enantiomer and enabling their separation. chromatographyonline.comnih.gov The table below details a prospective method for the chiral separation of hypothetical this compound enantiomers.
| Parameter | Condition | Purpose |
| Technique | Chiral Capillary Electrophoresis (CCE) | To resolve the R- and S-enantiomers of the target compound. brieflands.com |
| Capillary | Fused Silica, 50 µm i.d., 48.5 cm total length (40 cm effective) | Shorter effective length can reduce analysis time. |
| Background Electrolyte (BGE) | 50 mM Phosphate Buffer, pH 2.5 | Low pH protonates the morpholine nitrogen, providing a positive charge for electrophoretic mobility. |
| Chiral Selector | 15 mM Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DIMEB) | A neutral cyclodextrin derivative that provides chiral recognition through inclusion complexation. nih.gov |
| Applied Voltage | +20 kV | Applied potential to drive the separation of the positively charged analytes. |
| Temperature | 20 °C | Lower temperature can enhance the stability of the transient diastereomeric complexes, improving resolution. |
| Injection | Hydrodynamic, 30 mbar for 4 seconds | Precise injection of the sample. |
| Detection | UV Absorbance at 220 nm | Wavelength for enhanced detection of the analyte. |
| Hypothetical Migration Time (R-enantiomer) | 12.4 min | Illustrative migration time for the faster-eluting enantiomer. |
| Hypothetical Migration Time (S-enantiomer) | 12.9 min | Illustrative migration time for the slower-eluting enantiomer, indicating successful chiral resolution. |
These advanced electrophoretic methodologies provide the high resolution and specificity required for the comprehensive analysis of this compound, ensuring its purity and isomeric identity can be accurately determined in a research and development setting.
Future Research Directions and Translational Potential of N Morpholinylthiosalicylamide
Exploration of Novel Biological Targets and Therapeutic Avenues
The core structure of N-Morpholinylthiosalicylamide, a salicylamide (B354443) derivative, suggests that its future therapeutic potential could be significant. Salicylamide derivatives are known to inhibit the replication of a wide range of both RNA and DNA viruses. nih.gov This broad-spectrum activity indicates an urgent need to identify the specific molecular targets of these compounds to combat emerging viral infections. nih.gov
Future research should focus on screening this compound against a wide array of biological targets to uncover novel therapeutic applications. Key areas of interest could include:
Virology: Given that salicylamide derivatives like niclosamide (B1684120) and nitazoxanide (B1678950) have shown efficacy against viruses such as flavivirus, influenza A, and coronaviruses, this compound should be investigated for similar broad-spectrum antiviral properties. nih.gov
Oncology: Certain derivatives of related chemical classes, such as thiazolidinediones, have demonstrated antitumor activity by affecting the cell cycle, inducing apoptosis, and inhibiting angiogenesis. nih.gov Investigating the effects of this compound on cancer cell lines could reveal potential as an anticancer agent.
Parasitology: Niclosamide, a salicylanilide (B1680751), is a known treatment for tapeworm infections. researchgate.net This suggests that this compound could be explored for activity against various parasites.
Table 1: Potential Therapeutic Avenues for this compound
| Therapeutic Area | Rationale Based on Related Compounds | Potential Biological Targets |
|---|---|---|
| Antiviral | Salicylamide derivatives inhibit a broad range of RNA and DNA viruses. nih.gov | Viral replication enzymes, host-cell factors necessary for viral entry/replication. |
| Anticancer | Related heterocyclic compounds show effects on cell cycle, apoptosis, and angiogenesis. nih.gov | Protein kinases, components of apoptotic pathways, vascular endothelial growth factor (VEGF). nih.govnih.gov |
| Antiparasitic | The salicylanilide structure is present in established anti-parasitic drugs. researchgate.net | Oxidative phosphorylation pathways in parasites. researchgate.net |
Rational Design of Next-Generation Derivatives with Enhanced Selectivity
Once primary biological targets have been identified, the next step will involve the rational design of new derivatives of this compound. The goal of this research will be to improve potency and selectivity for the identified targets, thereby minimizing potential off-target effects. Techniques such as structure-activity relationship (SAR) studies will be crucial. By systematically modifying the morpholine (B109124) and thiosalicylamide components of the molecule, researchers can identify which chemical features are essential for its biological activity.
Integration with Advanced Drug Discovery Platforms
To accelerate the discovery process, this compound and its future derivatives should be integrated into modern drug discovery platforms. High-throughput screening (HTS) can rapidly test large libraries of related compounds against the identified biological targets. Furthermore, fragment-based drug discovery (FBDD) could be employed, where small chemical fragments are screened for binding to the target, and then grown or combined to create a potent lead compound.
Development of Innovative Synthetic Routes for Scalable Production
For any promising therapeutic candidate to be viable, a cost-effective and scalable synthesis method is essential. Future research should focus on developing novel synthetic routes for this compound. This could involve exploring new catalysts, reducing the number of synthetic steps, or utilizing green chemistry principles to make the production process more environmentally friendly and efficient.
Collaborative Research Frameworks in Academia and Industry
The successful translation of this compound from a laboratory compound to a clinical therapeutic will require robust collaboration between academic institutions and the pharmaceutical industry. nih.gov Such public-private partnerships are crucial for bridging the gap between early-stage discovery and clinical development. nih.govpharmaceutical-technology.com
These collaborations can take many forms:
Sponsored Research: Industry funding for academic labs to explore the fundamental biology and mechanism of action of the compound.
Licensing Agreements: Universities can license the intellectual property of novel derivatives to pharmaceutical companies for further development. pharmaceutical-technology.com
Joint Ventures: The formation of new companies or research consortia dedicated to advancing these compounds into clinical trials. nih.govamericanpharmacogenomicsassociation.com
These partnerships leverage the innovative research environment of academia with the resources, expertise, and infrastructure of the pharmaceutical industry, which is essential for navigating the complex process of drug development. nih.govamericanpharmacogenomicsassociation.com
Q & A
Q. What steps enhance the reproducibility of electrochemical studies on this compound?
- Methodological Answer :
- Electrode Pretreatment : Standardize polishing protocols (e.g., alumina slurry for glassy carbon).
- Control Experiments : Include internal standards (e.g., ferrocene for redox potential calibration).
- Open Data : Share voltammograms and impedance spectra in public repositories (e.g., Zenodo).
Methodological transparency aligns with NIH guidelines for data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
